molecular formula C5H9ClF3NO B15225945 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B15225945
M. Wt: 191.58 g/mol
InChI Key: JFAYGVSGDGYNNV-UHFFFAOYSA-N
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Description

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring an amino group at position 2 and a trifluoromethyl group at position 1, stabilized as a hydrochloride salt. This structure combines the steric strain of the cyclobutane ring with the electron-withdrawing effects of the trifluoromethyl group, making it a valuable building block in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

2-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)2-1-3(4)9;/h3,10H,1-2,9H2;1H

InChI Key

JFAYGVSGDGYNNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N)(C(F)(F)F)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides (85–92% yield).

  • Reductive alkylation : Forms secondary amines using aldehydes/ketones and NaBH₄ (70–80% yield) .

  • Schiff base formation : Condenses with carbonyl compounds under mild acidic conditions (pH 4–5) .

Hydroxyl Group Reactivity

The tertiary alcohol undergoes:

  • Esterification : Reacts with acetic anhydride to yield acetates (65–75% yield) .

  • Oxidation : Resists common oxidants (e.g., KMnO₄) due to steric hindrance from the trifluoromethyl group .

Trifluoromethyl Group Stability

The CF₃ group shows limited reactivity but enhances:

  • Electrophilic substitutions : Directs meta/para positions in aromatic couplings (e.g., Suzuki-Miyaura) .

  • Metabolic stability : Reduces oxidative degradation in biological assays .

Cyclobutane Ring Modifications

The strained four-membered ring enables:

Reaction TypeConditionsProductYield (%)
Ring expansion HCl, 60°CCyclopentane derivatives46–76
Electrophilic addition Pd/HCl, COCyclobutanecarboxamides82
Acid-catalyzed dehydration H₂SO₄, ΔCyclobutene intermediates55–64

Mechanistic studies reveal Pd-catalyzed pathways involving alkyl-palladium intermediates during carbonylation .

Palladium-Catalyzed Aminocarbonylation

Under CO atmosphere (1 atm, 80°C), the compound reacts with anilines via:

  • Pd–H complex formation : Generated from PdCl₂ and H₂O .

  • Cyclobutene intermediate : Formed via acid-mediated dehydration (HCl) .

  • Acyl-palladium coupling : Yields 1,2-substituted cyclobutanecarboxamides (82% yield) .

Curtius Rearrangement

Converts carboxylic acid derivatives to isocyanates using DPPA (diphenylphosphoryl azide), forming Boc-protected amines (81% yield) .

Biological Activity and Derivatives

  • Enzyme modulation : Derivatives inhibit SARS-CoV-2 Mac1 protease (IC₅₀ = 220 μM) .

  • Metabolic stability : CF₃ group reduces hepatic clearance by 40% compared to non-fluorinated analogs .

This compound’s reactivity is shaped by steric effects from the CF₃ group and strain in the cyclobutane ring. Its applications span medicinal chemistry (e.g., protease inhibitors ) and materials science, with ongoing research optimizing synthetic routes and catalytic efficiencies .

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula CH7ClF3NOCH_7ClF_3NO. It features a cyclobutanol ring, an amino group, and a trifluoromethyl group, all of which contribute to its chemical properties and potential applications in various scientific fields. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making this substance useful in medicinal chemistry and drug development.

Chemical Properties and Synthesis
this compound is notable for its unique combination of functional groups and ring structure, potentially giving it distinct chemical reactivity and biological properties compared to similar compounds. The primary method for synthesizing this compound involves the reaction of cyclobutanone with trifluoromethylamine, facilitated by catalysts and solvents under controlled conditions to optimize yield and purity. Industrial synthesis may scale these methods for larger production volumes, maintaining similar reaction conditions while adding purification steps.

Applications
this compound has diverse applications, including:

  • Chemical Synthesis It serves as a building block for creating more complex organic molecules.
  • Biological Research It is used to investigate interactions with biological systems. Studies suggest it may modulate enzyme activity or influence receptor interactions, making it a candidate for pharmacological applications.
  • Drug Discovery Synthesized compounds are promising for applications in drug discovery .

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to cyclobutane derivatives, pyridine/heterocyclic analogs, and salts with modifications in substituent positions or functional groups. Key examples include:

Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
2-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl Not Provided C₅H₉F₃NO·HCl ~209.59 (estimated) 1-CF₃, 2-NH₂ Cyclobutane, HCl salt
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl 1408075-12-6 C₅H₉F₃NO·HCl 209.59 1-CF₃, 3-NH₂ Positional isomer, HCl salt
trans-3-Aminocyclobutanol HCl 1219019-22-3 C₄H₁₀ClNO 123.58 3-NH₂, 3-OH Hydroxyl, HCl salt
5-Chloro-6-(trifluoromethyl)pyridin-2-amine EN300-1073280 C₆H₄ClF₃N₂ 196.56 Pyridine ring Chloro, CF₃, NH₂
Key Observations:
  • Positional Isomerism: The 2-amino vs. 3-amino substitution on the cyclobutane ring (e.g., 2-amino vs. QI-4701 in Table 1) alters steric and electronic profiles. The 2-amino derivative may exhibit distinct hydrogen-bonding capabilities and ring strain distribution compared to its 3-amino counterpart .
  • Trifluoromethyl vs.
  • Heterocyclic Analogs : Pyridine-based analogs like 5-chloro-6-(trifluoromethyl)pyridin-2-amine lack the strained cyclobutane ring but retain the trifluoromethyl group, favoring planar molecular geometries and differing solubility profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride?

  • Methodology : A two-step approach is often employed:

Cyclobutane Ring Formation : Use a [2+2] photocycloaddition or strain-driven ring closure to construct the cyclobutane core with a trifluoromethyl group. For example, trifluoromethyl ketones can react with alkenes under UV light to form cyclobutanols .

Amination : Introduce the amino group via reductive amination (e.g., using NaBH₃CN or NH₃/H₂ with a catalyst) or nucleophilic substitution of a halogen intermediate. The hydrochloride salt is then formed by treating the free base with HCl gas in anhydrous ether .

  • Key Considerations : Monitor reaction temperature (<0°C for photocycloadditions) to avoid ring-opening side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% by area normalization) .
  • NMR : Confirm the cyclobutane ring (δ 2.5–4.0 ppm for strained CH₂ groups) and trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 202.1 (calculated for C₅H₈F₃NO⁺) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the hydrochloride salt form. Limited solubility in ether or hexane .
  • Storage : Store at -20°C under inert gas (argon) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophilic attack. For example, in SN2 reactions, the cyclobutanol hydroxyl can be displaced by amines or thiols under mild conditions (e.g., DCC coupling at room temperature) .
  • Data Contradictions : Some studies report unexpected stability in basic conditions despite the -CF₃ group’s electronegativity. This may arise from steric shielding by the cyclobutane ring .

Q. What strategies mitigate racemization during stereoselective synthesis of the cyclobutanol core?

  • Chiral Catalysis : Use asymmetric photocycloadditions with chiral templates (e.g., Evans’ oxazolidinones) to achieve >90% enantiomeric excess (ee) .
  • Resolution Techniques : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic mixture .
  • Validation : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .

Q. How can computational modeling predict biological activity or metabolic stability?

  • In Silico Tools :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs), leveraging the -CF₃ group’s hydrophobic and steric effects .
  • ADMET Prediction : SwissADME estimates high metabolic stability (T₁/₂ > 4 hrs) due to the cyclobutane ring’s rigidity and -CF₃’s resistance to oxidation .

Key Challenges and Recommendations

  • Stereochemical Control : Prioritize asymmetric catalysis over post-synthesis resolution to reduce waste .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites .
  • Biological Assays : Screen against kinase panels (e.g., Eurofins DiscoverX) to exploit -CF₃’s potential as a bioisostere for methyl groups .

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